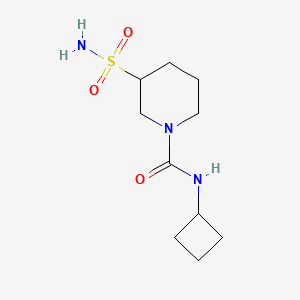![molecular formula C19H21F3N2O B2869921 1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 400075-66-3](/img/structure/B2869921.png)
1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The compound has been a subject of interest in synthetic chemistry. For instance, a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was synthesized, optimizing parameters like raw material ratio, reaction time, and temperature. This synthesis is a key area in developing new pharmaceuticals and materials (Wang Jin-peng, 2013).
Metabolic Studies
- This compound's metabolic pathways have been studied, such as in the case of Lu AA21004, a novel antidepressant. These studies involve understanding how the compound is metabolized in the human liver, which is crucial for drug development and safety (Mette G. Hvenegaard et al., 2012).
Antimicrobial Applications
- Derivatives of the compound have shown significant antimicrobial properties. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited excellent antibacterial and antifungal activities, highlighting potential applications in treating infections (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Solubility and Pharmacological Properties
- Studies on solubility and pharmacological properties are crucial. For instance, a novel antifungal compound related to the given chemical showed specific solubility properties in various solvents, which is important for drug formulation and delivery (T. Volkova, I. Levshin, G. Perlovich, 2020).
Discovery of New Drugs
- The structure of the compound has been leveraged in the discovery of new drugs, such as inhibitors of soluble epoxide hydrolase, demonstrating its significance in medicinal chemistry (R. Thalji et al., 2013).
Future Directions
The future directions for research on “1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol” would likely involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. These studies could provide valuable information for potential applications in various fields .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
For instance, some compounds with a similar structure have been shown to bind to the colchicine binding site of tubulin , inhibiting tubulin polymerization, and thus disrupting microtubule dynamics.
Result of Action
If it acts similarly to related compounds, it may induce apoptosis in cells by disrupting microtubule dynamics .
properties
IUPAC Name |
1-phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-19(21,22)16-7-4-8-17(13-16)24-11-9-23(10-12-24)14-18(25)15-5-2-1-3-6-15/h1-8,13,18,25H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDYHWPLSVYKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)



![1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2869845.png)
![(2E)-4-(4-fluorophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2869846.png)

![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)


![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)


